

How to address solubility issues with Tesevatinib in aqueous solutions

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Compound of Interest

Compound Name: Tesevatinib

Cat. No.: B1684520

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Technical Support Center: Tesevatinib

Welcome to the technical support center for **Tesevatinib**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address challenges related to the aqueous solubility of **Tesevatinib**.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of **Tesevatinib** that contribute to its low aqueous solubility?

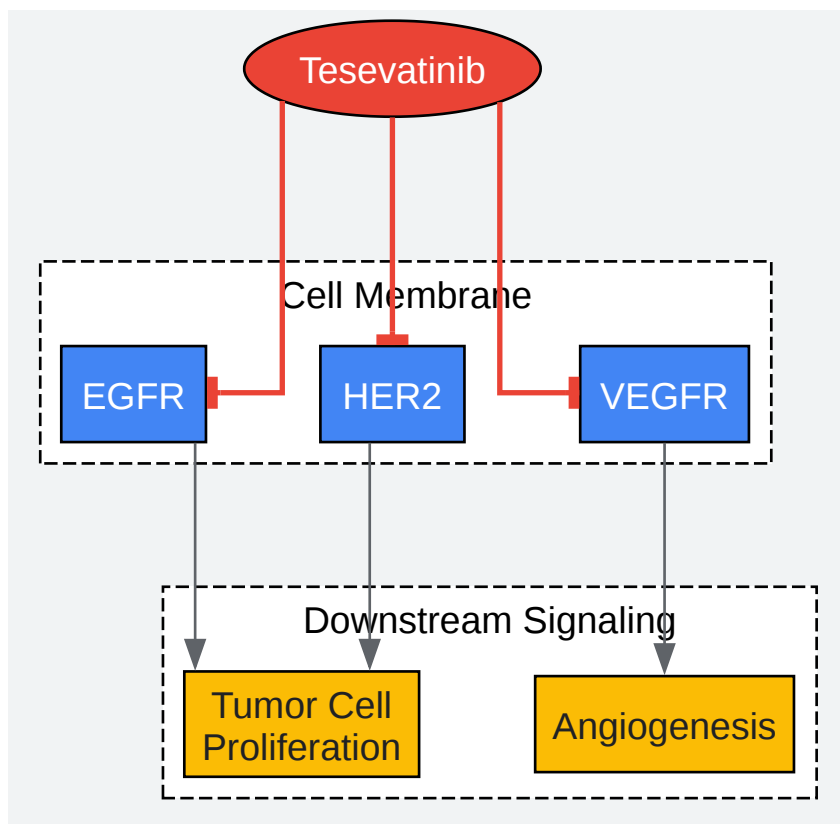
Tesevatinib is a lipophilic molecule with a high logarithm of the partition coefficient (logP) and a very low predicted water solubility. Its chemical structure, a 4-anilinoquinazoline derivative, is common among tyrosine kinase inhibitors and is associated with poor aqueous solubility[1][2][3]. These properties make it challenging to dissolve in aqueous buffers and physiological media.

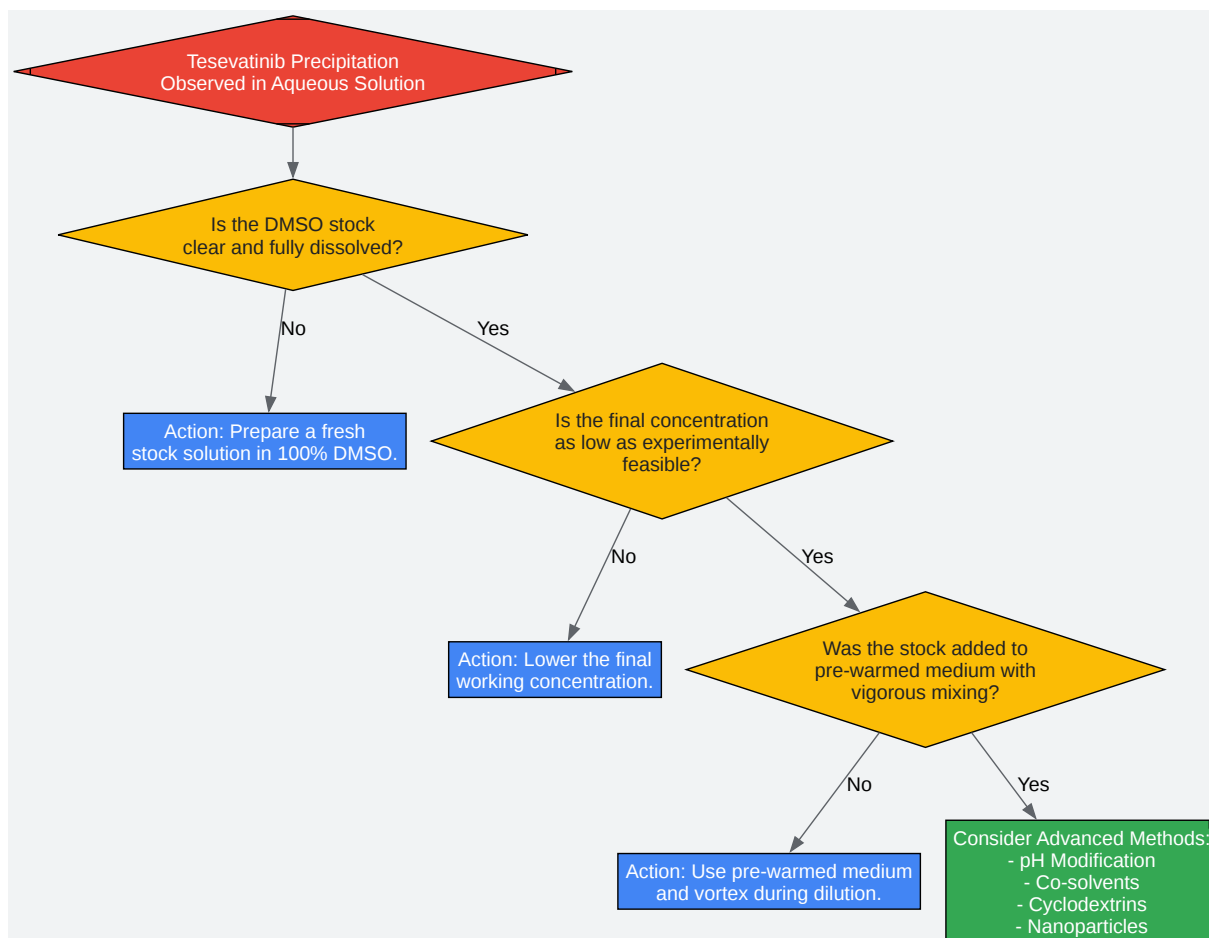
Data Presentation: Physicochemical Properties of **Tesevatinib**

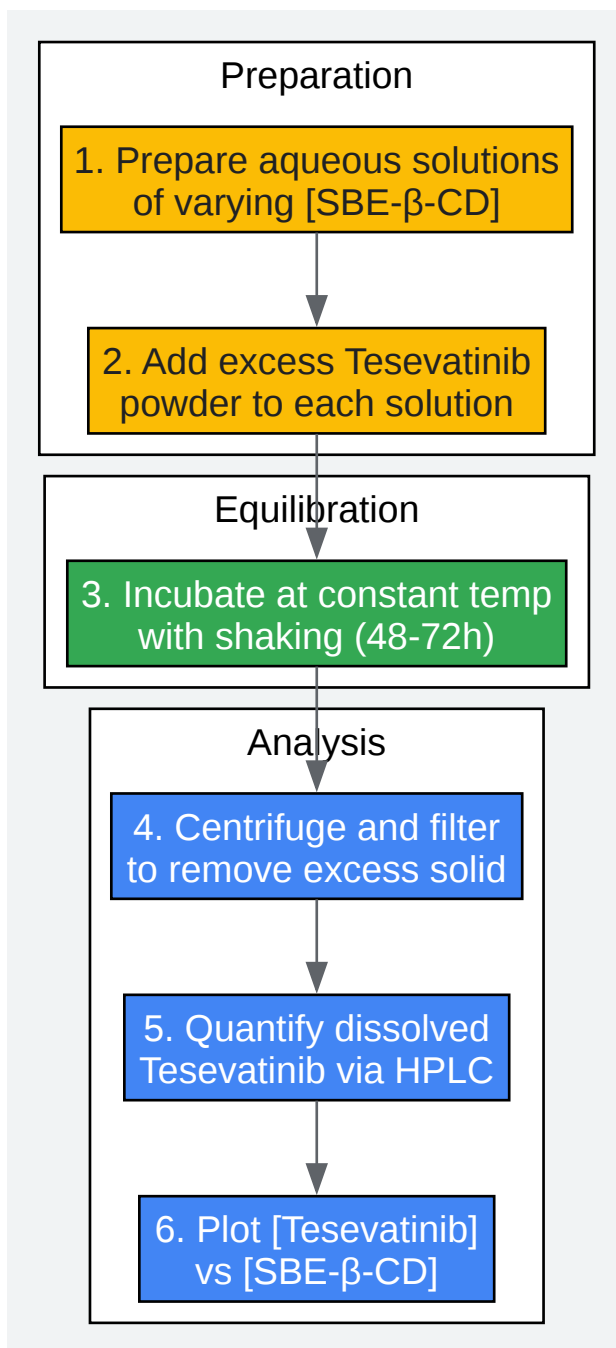
Property	Value	Source
Water Solubility	0.00276 mg/mL	ALOGPS[4]
logP	5.51	ALOGPS[4]
pKa (Strongest Basic)	9.84	Chemaxon[4]
Molecular Weight	491.39 g/mol	[5]

Q2: What is the mechanism of action of **Tesevatinib**?

Tesevatinib is a multi-targeted tyrosine kinase inhibitor. It potently inhibits several receptor tyrosine kinases (RTKs) that are crucial for tumor cell proliferation and angiogenesis (the formation of new blood vessels). Key targets include the Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor (VEGFR)[4][5]. By blocking these pathways, **Tesevatinib** can inhibit tumor growth and even cause tumor regression in preclinical models[4].







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